molecular formula C19H19NO4 B2646868 (E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID CAS No. 937599-43-4

(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID

Cat. No.: B2646868
CAS No.: 937599-43-4
M. Wt: 325.364
InChI Key: YXBMGPXQVFTPPI-CSKARUKUSA-N
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Description

(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID is a complex organic compound with a unique structure that includes an aniline derivative and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID typically involves multiple steps, starting with the preparation of the aniline derivative. The process may include:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to obtain the aniline derivative.

    Acylation: The aniline derivative is then acylated to introduce the oxoethoxy group.

    Coupling Reaction: The final step involves a coupling reaction with propenoic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    Methylaervine: A β-carboline alkaloid with antifungal properties.

Uniqueness

(E)-3-{2-[2-(3,4-DIMETHYLANILINO)-2-OXOETHOXY]PHENYL}-2-PROPENOIC ACID is unique due to its specific structure, which combines an aniline derivative with a propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13-7-9-16(11-14(13)2)20-18(21)12-24-17-6-4-3-5-15(17)8-10-19(22)23/h3-11H,12H2,1-2H3,(H,20,21)(H,22,23)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBMGPXQVFTPPI-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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